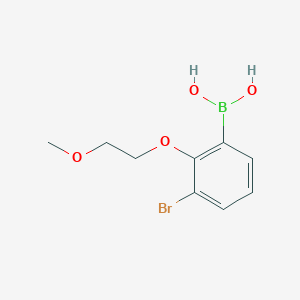
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BBrO4 . It has a molecular weight of 274.91 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to a boronic acid group and a bromine atom . The boronic acid group is attached to the 2nd carbon of the phenyl ring, and the bromine atom is attached to the 3rd carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 274.91 g/mol . The compound should be stored in a dry, sealed place . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Ortho-Functionalized Arylboronic Acids Synthesis
A method involving the esterification of 2-bromophenylboronic acid, followed by a Br/Li exchange, facilitated the synthesis of various ortho-functionalized arylboronic acids. This approach provided a pathway to 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, exhibiting high rotational barriers around the Caryl bond, indicating potential applications in developing molecules with specific orientation and behavior characteristics due to their structural rigidity (Dąbrowski et al., 2007).
Suzuki Cross-Coupling Reactions
Functionalized pyridylboronic acids underwent palladium-catalyzed cross-coupling reactions with heteroaryl bromides to yield novel heteroarylpyridine derivatives. This synthesis route highlights the role of boronic acids in facilitating the formation of complex aromatic structures, demonstrating their utility in the creation of new compounds with potential applications in medicinal chemistry and materials science (Parry et al., 2002).
Aryl-Functionalized Pyrene Derivatives
The study on the bromination of 2-tert-butylpyrene led to the synthesis of aryl-functionalized pyrene derivatives through a Suzuki–Miyaura cross-coupling reaction with 4-methoxy-phenylboronic acid. The precise control over the substitution position on the pyrene derivatives provides insights into the synthesis of organic compounds with specific electronic and photophysical properties, useful in the development of organic electronic materials (Feng et al., 2015).
Arylboronic Acids Preparation
An improved protocol for the preparation of arylboronic acids, including 3-pyridylboronic acid, from aryl halides through lithium-halogen exchange and "in situ quench" was developed. This method highlights the importance of arylboronic acids in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reactions, enabling the creation of biaryl compounds with significant implications in pharmaceuticals and agrochemicals (Li et al., 2002).
Antioxidant Bromophenols
Research on bromophenols derived from marine sources, such as the red alga Rhodomela confervoides, has shown significant antioxidant activity. These compounds, through their structural diversity and biological activity, contribute to the exploration of natural antioxidants, with potential applications in food preservation and the pharmaceutical industry (Li et al., 2011).
Wirkmechanismus
Target of Action
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid is a type of boronic acid, which are known to be mild Lewis acids . They are generally stable and easy to handle, making them important to organic synthesis . .
Mode of Action
These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Boronic acids are known to be involved in various chemical transformations, where the valuable boron moiety remains in the product . These include homologations, conjunctive cross couplings, and radical-polar crossover reactions .
Result of Action
Boronic acids are known to be involved in various chemical transformations, which could potentially lead to various molecular and cellular effects depending on the specific reaction and context .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic acids can be affected by air and moisture . In particular, the pinacol boronic esters, which are usually bench stable, are easy to purify and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .
Eigenschaften
IUPAC Name |
[3-bromo-2-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO4/c1-14-5-6-15-9-7(10(12)13)3-2-4-8(9)11/h2-4,12-13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBQRZIXAAODHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2984362.png)
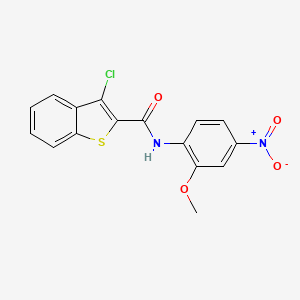
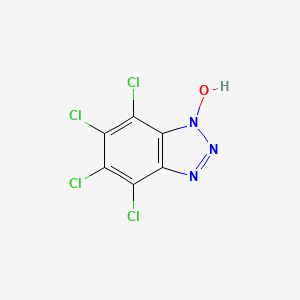


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2984371.png)
![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2984373.png)
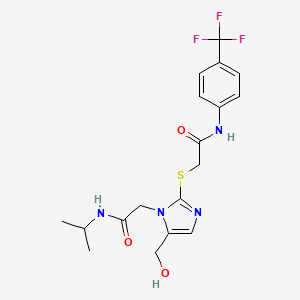

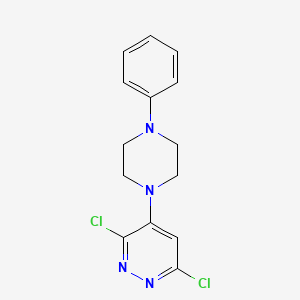
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2984378.png)
![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)

